molecular formula C8H16N2S B1622414 N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 13677-17-3

N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B1622414
CAS No.: 13677-17-3
M. Wt: 172.29 g/mol
InChI Key: VJGAOKNEAWCDSK-UHFFFAOYSA-N
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Description

N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with the molecular formula C8H16N2S and a molecular weight of 172.29 g/mol It is characterized by a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of butylamine with a thiazine precursor in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The butyl group provides distinct steric and electronic effects compared to other substituents .

Biological Activity

N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound (CAS Number: 13677-17-3) has the molecular formula C8H16N2S\text{C}_8\text{H}_{16}\text{N}_2\text{S} and a molecular weight of approximately 172.31 g/mol. The structure features a thiazine ring which is known for contributing to various biological activities.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazine derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate activity

The increase in heteroatoms within the thiazine structure correlates with enhanced antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation .

2. Anticancer Properties

Thiazine derivatives have been studied for their anticancer potential. For example, a related compound was shown to inhibit the proliferation of human colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations ranging from 10 to 100 µM without affecting normal human cells . The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis through caspase inhibition.

3. Neuroprotective Effects

The neuroprotective properties of thiazine derivatives have also been explored. In vivo studies indicate that these compounds may exert protective effects against neuronal damage induced by ischemia/reperfusion injury. The anti-apoptotic activity was linked to the downregulation of pro-apoptotic markers and upregulation of protective factors in renal tissues .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiazine derivatives can inhibit specific enzymes involved in inflammatory and apoptotic pathways.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or signaling pathways that regulate cell survival and proliferation.
  • Modulation of Oxidative Stress : Thiazines have been shown to reduce oxidative stress markers in various cellular models, contributing to their protective effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazine derivatives against a panel of bacteria. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

In another study focusing on the anticancer properties of related thiazine compounds, it was found that these compounds could significantly reduce cell viability in colon cancer cell lines through caspase-mediated apoptosis. The results indicated that this compound could serve as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-2-3-5-9-8-10-6-4-7-11-8/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGAOKNEAWCDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395317
Record name N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13677-17-3
Record name N-butyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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